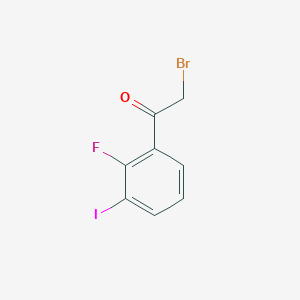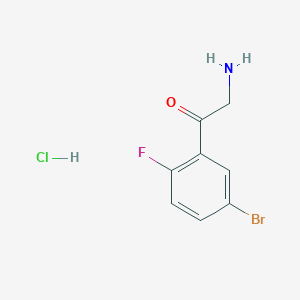
2-(Difluoromethylthio)-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves introducing the difluoromethylthio group onto an existing aromatic ring. Metal-based methods have been developed to transfer the CF₂H group to carbon (sp²) sites, both stoichiometrically and catalytically . Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of heteroaromatics.
Reaction Conditions: The formation of the C(sp³)–CF₂H bond has been achieved through electrophilic, nucleophilic, radical, and cross-coupling methods. stereoselective difluoromethylation remains limited. Notably, recent advancements allow precise site-selective installation of CF₂H onto large biomolecules, such as proteins .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethylthio)-5-fluoroaniline can undergo various reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the reaction conditions and the functional groups present.
Common Reagents and Conditions:Oxidation: Oxidizing agents like peroxides or metal catalysts can facilitate the conversion of the CF₂H group to other functional groups.
Reduction: Reducing agents can transform the CF₂H group into other moieties.
Substitution: Nucleophilic substitution reactions can replace the CF₂H group with other substituents.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and the starting materials used.
Scientific Research Applications
2-(Difluoromethylthio)-5-fluoroaniline finds applications in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: For studying biological processes and interactions.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for synthesizing pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which 2-(Difluoromethylthio)-5-fluoroaniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could explore related molecules and highlight the uniqueness of 2-(Difluoromethylthio)-5-fluoroaniline.
Properties
Molecular Formula |
C7H6F3NS |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
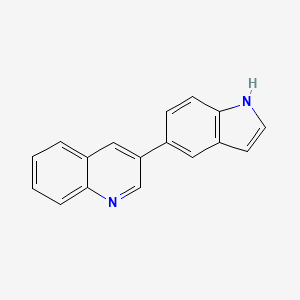
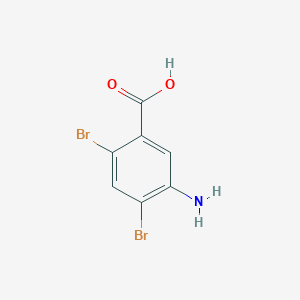
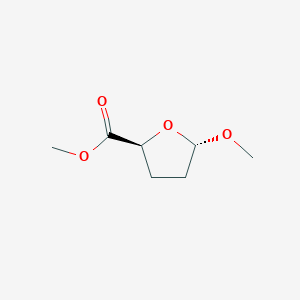
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
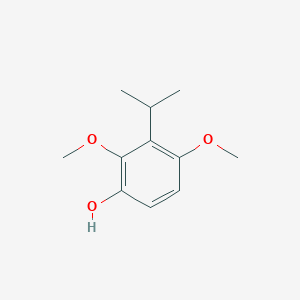
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
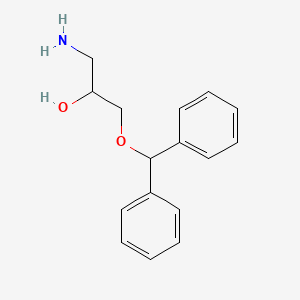
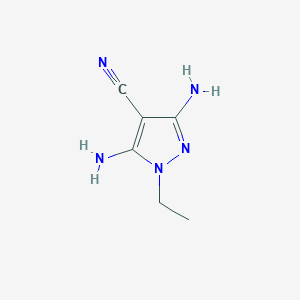
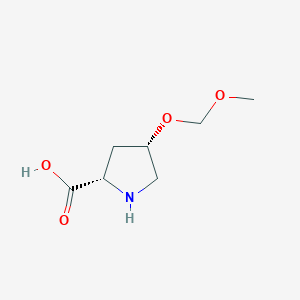
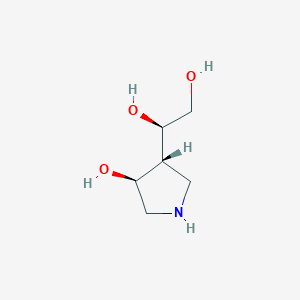
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
